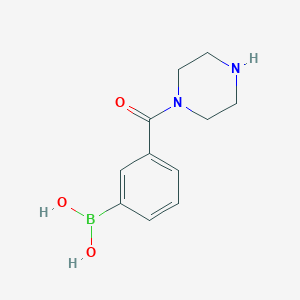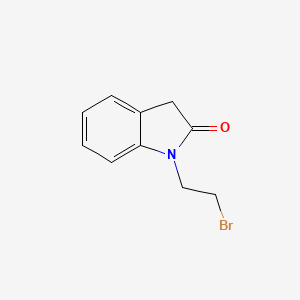![molecular formula C14H24N2O B11872971 N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide CAS No. 67626-55-5](/img/structure/B11872971.png)
N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-3-azaspiro[55]undecane-3-carboxamide is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide typically involves the construction of the spirocyclic framework followed by functionalization. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst.
Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst
Industrial Production Methods
Industrial production of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide may involve optimization of the synthetic routes mentioned above to enhance yield and reduce costs. The Prins cyclization reaction is particularly attractive for industrial applications due to its simplicity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
6-Azaspiro[5.5]undecane: Used in the synthesis of polar perovskite coordination networks.
3,9-Disubstituted-spiro[5.5]undecane: Exhibits unique stereochemistry and conformational properties.
Uniqueness
N-Allyl-3-azaspiro[55]undecane-3-carboxamide is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions
Propiedades
Número CAS |
67626-55-5 |
|---|---|
Fórmula molecular |
C14H24N2O |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
N-prop-2-enyl-3-azaspiro[5.5]undecane-3-carboxamide |
InChI |
InChI=1S/C14H24N2O/c1-2-10-15-13(17)16-11-8-14(9-12-16)6-4-3-5-7-14/h2H,1,3-12H2,(H,15,17) |
Clave InChI |
QJNDOBIIBOHKMZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)N1CCC2(CCCCC2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


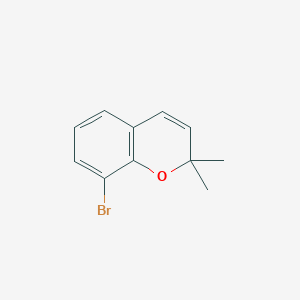

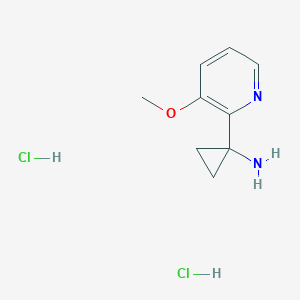
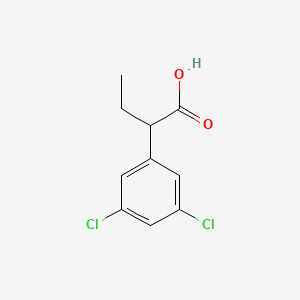

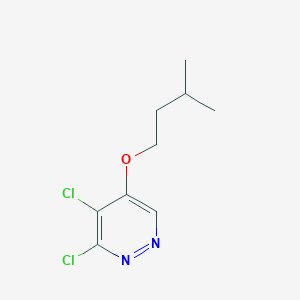


![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)



